![molecular formula C9H11NO4S B11970164 Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 7205-84-7](/img/structure/B11970164.png)

Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

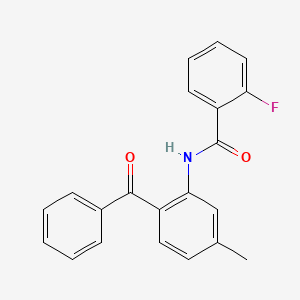

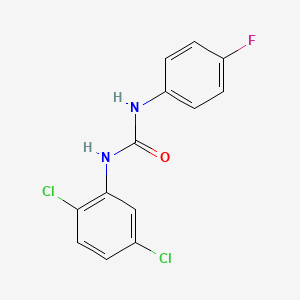

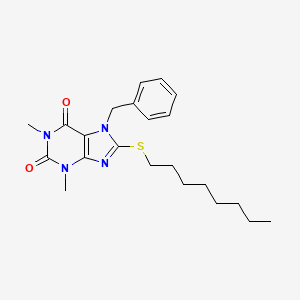

Benzol, 1-[(1-Methylethyl)sulfonyl]-4-nitro-: ist eine organische Verbindung, die sich durch einen Benzolring auszeichnet, der an der Para-Position mit einer Nitrogruppe und an der Meta-Position mit einer Isopropylsulfonylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Nitrierung von Benzol: Die Synthese beginnt mit der Nitrierung von Benzol zur Bildung von Nitrobenzol. Dies wird typischerweise durch Behandeln von Benzol mit einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure bei einer Temperatur von etwa 50 °C erreicht.

Sulfonierung: Das Nitrobenzol wird dann mit Isopropylsulfonylchlorid in Gegenwart einer Base wie Pyridin sulfoniert. Die Reaktion wird bei Raumtemperatur durchgeführt, um Benzol, 1-[(1-Methylethyl)sulfonyl]-4-nitro- zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Trenntechniken eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Elektrophile aromatische Substitution: Die Verbindung kann aufgrund des Vorhandenseins des Benzolrings weitere elektrophile aromatische Substitutionsreaktionen eingehen. Übliche Reagenzien sind Halogene (z. B. Chlor, Brom) und Sulfonierungsmittel.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Eisenspänen in saurer Umgebung zu einer Aminogruppe reduziert werden.

Oxidation: Die Isopropylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.

Übliche Reagenzien und Bedingungen:

Halogenierung: Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Eisenspänen in Salzsäure.

Oxidation: Kaliumpermanganat in alkalischem Medium.

Hauptprodukte, die gebildet werden:

Aminobenzolderivate: aus Reduktion.

Carbonsäurederivate: aus Oxidation.

Halogenierte Benzolderivate: aus elektrophiler aromatischer Substitution.

Wissenschaftliche Forschungsanwendungen

Chemie:

Zwischenprodukt in der organischen Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Katalysatorentwicklung: Wird bei der Entwicklung neuer katalytischer Systeme für verschiedene chemische Reaktionen eingesetzt.

Biologie und Medizin:

Pharmazeutische Forschung: Aufgrund ihrer einzigartigen strukturellen Merkmale wird sie für potenzielle Anwendungen in der Medikamentenentwicklung untersucht.

Biochemische Studien: Wird in Studien verwendet, um die Wechselwirkung von Sulfonyl- und Nitrogruppen mit biologischen Molekülen zu verstehen.

Industrie:

Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren und Harzen eingesetzt.

Landwirtschaftliche Chemikalien: Wird für den Einsatz in der Synthese von Agrochemikalien untersucht.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Wechselwirkungen mit ihren funktionellen Gruppen:

Nitrogruppe: Wirkt als elektronenziehende Gruppe und beeinflusst die Reaktivität des Benzolrings.

Isopropylsulfonylgruppe: Bieten sterische Hinderung und können an Wasserstoffbrückenbindungen teilnehmen, was die Löslichkeit und Reaktivität der Verbindung beeinflusst.

Moleküle Ziele und Wege:

Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, insbesondere an diejenigen, die an Redoxreaktionen beteiligt sind.

Signaltransduktionswege: Kann zelluläre Signaltransduktionswege beeinflussen, indem es mit bestimmten Rezeptoren oder Proteinen interagiert.

Wirkmechanismus

The compound exerts its effects primarily through interactions involving its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Isopropylsulfonyl Group: Provides steric hindrance and can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, particularly those involved in redox reactions.

Signal Transduction Pathways: May affect cellular signaling pathways by interacting with specific receptors or proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Benzol, 1-[(1-Methylethyl)sulfonyl]-: Ähnliche Struktur, jedoch ohne die Nitrogruppe.

Benzol, 1-nitro-4-sulfonyl-: Ähnliche Struktur, jedoch mit einer anderen Sulfonylgruppe.

Einzigartigkeit:

Zwei funktionelle Gruppen: Das Vorhandensein sowohl der Nitro- als auch der Isopropylsulfonylgruppe macht diese Verbindung einzigartig und bietet eine Kombination aus elektronischen und sterischen Effekten, die ihre Reaktivität und Anwendungen beeinflussen.

Eigenschaften

CAS-Nummer |

7205-84-7 |

|---|---|

Molekularformel |

C9H11NO4S |

Molekulargewicht |

229.26 g/mol |

IUPAC-Name |

1-nitro-4-propan-2-ylsulfonylbenzene |

InChI |

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |

InChI-Schlüssel |

KVSMDNHFSHTGMP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11970096.png)

![Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate](/img/structure/B11970108.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970114.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11970118.png)

![3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970122.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970129.png)

![7-Methoxy-2-phenyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970136.png)